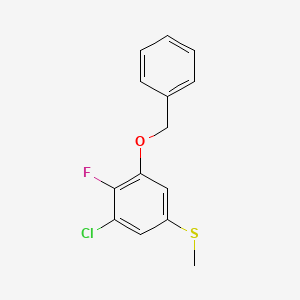![molecular formula C24H16 B14755094 Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene CAS No. 206-90-6](/img/structure/B14755094.png)
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[137114,8019,23012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene is a complex polycyclic hydrocarbon This compound is characterized by its unique structure, which includes multiple fused rings and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cyclization and dehydrogenation reactions to form the final polycyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required. advancements in synthetic organic chemistry may lead to more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of epoxides or other oxygen-containing derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting double bonds to single bonds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can occur at different positions on the polycyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for controlling the outcome and yield of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactivity.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule, although its complex structure poses challenges for biological applications.
Mechanism of Action
The mechanism by which Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene exerts its effects is primarily through its interactions with other molecules. Its polycyclic structure allows it to engage in various types of chemical bonding and interactions, influencing its reactivity and potential applications. Molecular targets and pathways involved in its action are still under investigation, particularly in the context of its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[10.4.4.4 4,9 .0 6,22 .0 15,19 -]tetracosa-2,4,6,8,10,12,14,16,17,19,21,23-dodecaene
- Pentacyclo[11.5.3.3(4,10).0(7,23).0(16,20)]tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene
Uniqueness
Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene is unique due to its specific arrangement of fused rings and double bonds, which confer distinct chemical properties and potential applications. Its structure is more complex compared to similar compounds, making it a subject of interest for advanced research in organic chemistry and materials science.
Properties
CAS No. |
206-90-6 |
|---|---|
Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene |
InChI |
InChI=1S/C24H16/c1-5-17-6-2-10-20-15-16-22-12-4-8-18-7-3-11-21(24(18)22)14-13-19(9-1)23(17)20/h1-16H |
InChI Key |
AGEKNHUERPHAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC5=C4C(=CC=C5)C=CC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)
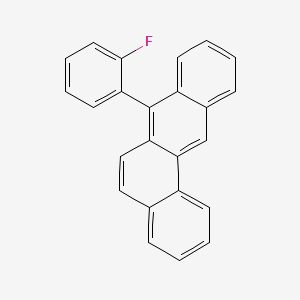
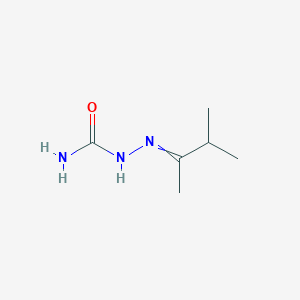
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide](/img/structure/B14755025.png)
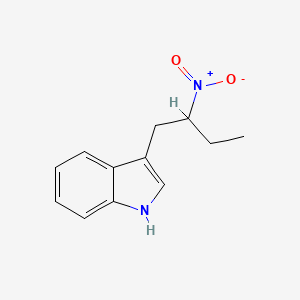
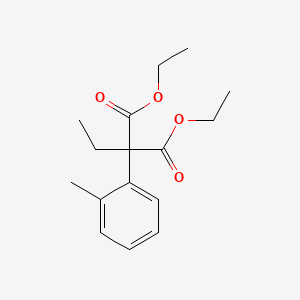
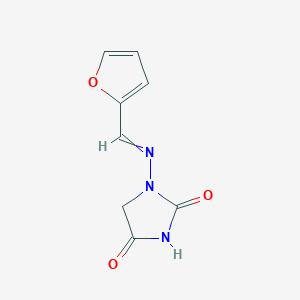
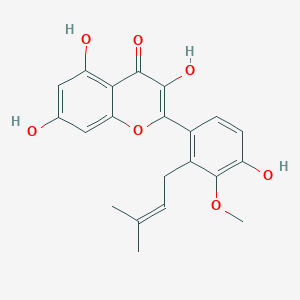
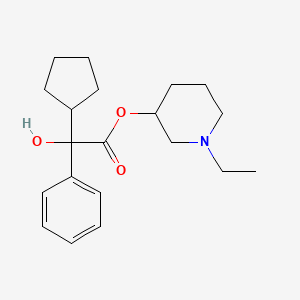
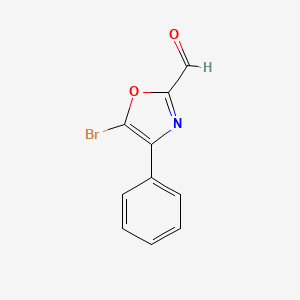
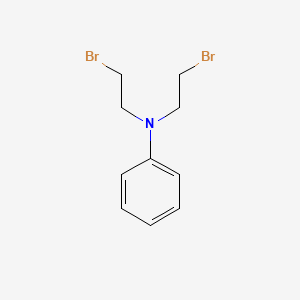
![[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B14755086.png)
